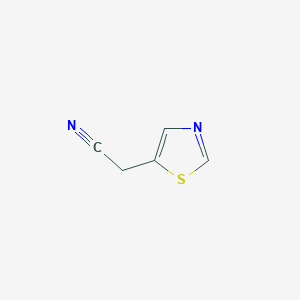

2-(Thiazol-5-yl)acétonitrile

Vue d'ensemble

Description

“2-(Thiazol-5-yl)acetonitrile” is an organic compound that belongs to the thiazole family. Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

Thiazoles have been synthesized through various methods. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Other methods include the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole molecules have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . For instance, the reaction was catalyzed by fluoride ion of TBAF, which activates the sulfur atom of thiourea and makes a stronger attack on the active methylene group of phenacyl bromide .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Applications pharmaceutiques

2-(Thiazol-5-yl)acétonitrile : est un précurseur polyvalent en chimie pharmaceutique en raison de la présence du cycle thiazole dans de nombreux composés biologiquement actifs. Les dérivés thiazoliques présentent un large éventail d'activités pharmacologiques, notamment des activités antimicrobiennes, antirétrovirales, antifongiques, anticancéreuses, antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépatoprotectrices . Le motif thiazole est une caractéristique structurelle de divers produits naturels, tels que la vitamine B1 et la pénicilline, soulignant son importance dans la conception et la découverte de médicaments .

Recherche agrochimique

En recherche agrochimique, les dérivés thiazoliques sont étudiés pour leur potentiel en tant que pesticides et fongicides. La diversité structurelle des composés à base de thiazole permet la synthèse de molécules pouvant interagir avec une variété de cibles biologiques chez les ravageurs, offrant une approche durable de la protection des cultures .

Science des matériaux

Le noyau thiazole est utilisé dans le développement de matériaux pour les sensibilisateurs photographiques et les cristaux liquides. Ses propriétés électroniques uniques le rendent adapté à des applications dans les capteurs, les écrans solaires, les catalyseurs, les colorants, les pigments et les chromophores. Cela met en évidence le rôle du composé dans l'avancement des technologies de la science des matériaux .

Activités biologiques

Les dérivés thiazoliques sont connus pour leurs larges activités biologiques. Ils ont été utilisés comme antioxydants, analgésiques, agents anti-inflammatoires et agents neuroprotecteurs. Leur capacité à agir sur diverses voies biologiques les rend précieux pour la recherche et le développement thérapeutiques .

Recherche sur les antitumoraux et les cytotoxiques

Le cycle thiazole est une caractéristique commune de nombreux agents antitumoraux et cytotoxiques. La recherche sur les dérivés du this compound pourrait conduire au développement de nouveaux médicaments anticancéreux avec une efficacité accrue et des effets secondaires réduits. Le potentiel du composé dans ce domaine est important, compte tenu du besoin permanent de meilleurs traitements contre le cancer .

Synthèse chimique et catalyse

En tant qu'intermédiaire dans la synthèse chimique, This compound est utilisé pour créer une variété de composés hétérocycliques. Sa réactivité permet la formation de molécules complexes pouvant servir de catalyseurs dans diverses réactions chimiques, démontrant son utilité en chimie synthétique .

Mécanisme D'action

Target of Action

Thiazole derivatives are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can activate or inhibit enzymes, stimulate or block receptors, and even alter the synthesis of neurotransmitters .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can differ based on their structure. For example, some thiazole derivatives are rapidly absorbed and reach peak plasma concentration within 1 to 2 hours after oral administration .

Result of Action

The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, alterations in gene expression, and even cell death .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors. For example, the solubility of thiazole in water, alcohol, ether, and other organic solvents can affect its bioavailability .

Safety and Hazards

Thiazole compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and cause damage to organs through prolonged or repeated exposure .

Analyse Biochimique

Biochemical Properties

2-(Thiazol-5-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in 2-(Thiazol-5-yl)acetonitrile can undergo electrophilic and nucleophilic substitutions, allowing it to form stable complexes with biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant effects . Additionally, 2-(Thiazol-5-yl)acetonitrile can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

2-(Thiazol-5-yl)acetonitrile has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . Furthermore, 2-(Thiazol-5-yl)acetonitrile affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-(Thiazol-5-yl)acetonitrile involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, 2-(Thiazol-5-yl)acetonitrile has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components, thereby preventing cancer cell invasion and metastasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Thiazol-5-yl)acetonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to 2-(Thiazol-5-yl)acetonitrile has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that 2-(Thiazol-5-yl)acetonitrile can maintain its bioactivity over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Thiazol-5-yl)acetonitrile have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that low doses of this compound can enhance antioxidant enzyme activity and provide protective effects against oxidative stress . Higher doses of 2-(Thiazol-5-yl)acetonitrile have been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

2-(Thiazol-5-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization . Additionally, 2-(Thiazol-5-yl)acetonitrile can influence the levels of key metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), affecting cellular energy homeostasis .

Transport and Distribution

The transport and distribution of 2-(Thiazol-5-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, 2-(Thiazol-5-yl)acetonitrile can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of 2-(Thiazol-5-yl)acetonitrile in different tissues.

Subcellular Localization

The subcellular localization of 2-(Thiazol-5-yl)acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . Additionally, 2-(Thiazol-5-yl)acetonitrile can be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression . These findings suggest that the subcellular localization of 2-(Thiazol-5-yl)acetonitrile is critical for its biological activity and function.

Propriétés

IUPAC Name |

2-(1,3-thiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWVXEVKCPDPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314550 | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50382-34-8 | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50382-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

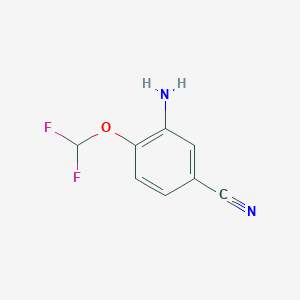

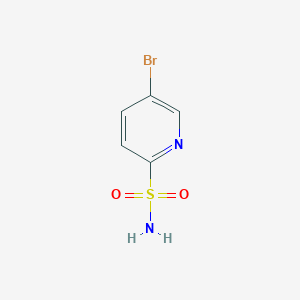

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)